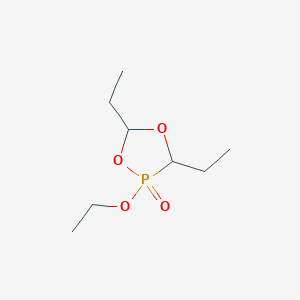![molecular formula C21H19NO2 B14318336 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL CAS No. 113493-33-7](/img/structure/B14318336.png)
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a xanthen-9-OL structure. It is widely used in the synthesis of dyes and pigments due to its ability to absorb light and exhibit fluorescence.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL typically involves the Friedel-Crafts acylation of dimethylaniline with phosgene or equivalent reagents such as triphosgene . The reaction conditions often include the use of an acid catalyst and a controlled temperature environment to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common practices to achieve high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the aromatic ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve specific substitutions.
Major Products Formed
The major products formed from these reactions include various substituted xanthenes, hydroquinones, and quinones, which have applications in dye synthesis and other chemical processes.
Aplicaciones Científicas De Investigación
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of fluorescent dyes and pigments.
Biology: Employed in fluorescence microscopy and as a staining agent for biological samples.
Medicine: Investigated for its potential use in photodynamic therapy and as a diagnostic tool.
Industry: Utilized in the production of inks, coatings, and optical brighteners.
Mecanismo De Acción
The mechanism of action of 9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL involves its ability to absorb light and undergo electronic transitions. This property makes it an effective fluorescent dye. The molecular targets include cellular components that can interact with the compound, leading to fluorescence emission. The pathways involved are primarily related to the excitation and relaxation of electrons within the molecule.
Comparación Con Compuestos Similares
Similar Compounds
Michler’s Ketone: Another compound with a dimethylamino group attached to a phenyl ring, used in dye synthesis.
4-Dimethylaminophenol: Known for its use in generating methemoglobin.
1,8-Naphthalimide Derivatives: Used in organic light-emitting diodes (OLEDs) and other luminescent applications.
Uniqueness
9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL stands out due to its specific structural configuration, which imparts unique fluorescence properties. Its ability to act as a versatile precursor in dye synthesis and its applications in various scientific fields highlight its significance compared to similar compounds.
Propiedades
| 113493-33-7 | |
Fórmula molecular |
C21H19NO2 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
9-[4-(dimethylamino)phenyl]xanthen-9-ol |
InChI |
InChI=1S/C21H19NO2/c1-22(2)16-13-11-15(12-14-16)21(23)17-7-3-5-9-19(17)24-20-10-6-4-8-18(20)21/h3-14,23H,1-2H3 |
Clave InChI |
NXTZGUNLRGPKKE-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2(C3=CC=CC=C3OC4=CC=CC=C42)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)
methanone](/img/structure/B14318293.png)

![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)

![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)


